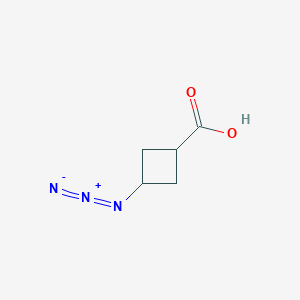

cis-3-Carboxycyclobutyl azide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

cis-3-Carboxycyclobutyl azide: is an organic compound that features a cyclobutane ring with a carboxylic acid group and an azide group attached to it. The azide group is known for its high reactivity, making this compound particularly interesting for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Carboxycyclobutyl azide typically involves the reaction of a cyclobutyl derivative with an azide source. One common method is the nucleophilic substitution reaction where a cyclobutyl halide reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction conditions usually involve moderate temperatures to ensure the stability of the azide group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring proper handling and safety measures due to the reactive nature of azides.

化学反応の分析

Curtius Rearrangement

Mechanism : Acyl azides undergo thermal rearrangement to form isocyanates via the Curtius rearrangement. For cis-3-carboxycyclobutyl azide, this would likely involve:

-

Step 1 : Heating induces decomposition of the azide group, releasing nitrogen gas (N2).

-

Step 2 : Rearrangement of the carbonyl group to form an isocyanate intermediate.

-

Step 3 : Potential hydrolysis (if water or alcohol is present) to yield a primary amine or carbamate.

Conditions :

-

Heating (typically >100°C).

-

Optional: Alcohol (e.g., methanol) for carbamate formation or water for amine generation.

Products :

-

Isocyanate : A cyclobutyl-substituted isocyanate.

-

Amine : If hydrolyzed, a cyclobutylamine derivative.

Relevance : The Curtius rearrangement is a key method for forming amines from acyl azides, enabling C-N bond formation on aromatic or strained rings .

Thermal Decomposition and Nitrene Formation

Mechanism : Azides can decompose thermally or photochemically to generate nitrenes, highly reactive intermediates. For cis-3-carboxycyclobutyl azide:

-

Step 1 : Heating leads to loss of N2 and formation of a cyclobutyl nitrene.

-

Step 2 : Nitrene insertion into C-H bonds or cyclization.

Conditions :

-

High temperatures or UV irradiation.

Products :

Click Chemistry (Azide-Alkyne Cycloaddition)

Mechanism : While the compound itself is not an alkyne, its azide group could participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) if paired with an alkyne partner.

-

Step 1 : Reaction with a terminal alkyne under Cu(I) catalysis.

-

Step 2 : Formation of a 1,2,3-triazole ring.

Conditions :

-

Copper(I) catalyst (e.g., CuSO₄ + sodium ascorbate).

-

Mild conditions (room temperature, aqueous or organic solvents) .

Products :

-

Triazole Derivative : A cyclobutyl-triazole conjugate.

Relevance : CuAAC is a highly selective and efficient reaction for functionalizing molecules with triazoles .

Schmidt Reaction

Mechanism : Under acidic conditions, azides can react with ketones or aldehydes to form amides or nitriles. For cis-3-carboxycyclobutyl azide:

-

Step 1 : Acidic decomposition of the azide to form an iminoyl chloride intermediate.

-

Step 2 : Reaction with a carbonyl compound (e.g., ketone).

Conditions :

-

Strong acid (e.g., H₂SO₄).

-

Carbonyl compound partner.

Products :

-

Amide or Nitrile : Depending on the carbonyl substrate.

Relevance : The Schmidt reaction is a versatile method for amide synthesis, though specific examples with cyclobutyl azides are not explicitly cited in the sources .

Comparison of Key Reactions

| Reaction Type | Conditions | Products | Key Features |

|---|---|---|---|

| Curtius Rearrangement | Heating (>100°C), optional alcohol/water | Isocyanate → Amine/Carbamate | C-N bond formation, nitrogen release |

| Nitrene Formation | High heat/UV irradiation | Reactive nitrene intermediates | Potential for C-H amination |

| CuAAC | Cu(I) catalyst, mild conditions | 1,2,3-Triazole conjugates | High selectivity, rapid reaction |

| Schmidt Reaction | Strong acid, carbonyl substrate | Amides/nitriles | Acidic decomposition pathway |

Research Implications

The reactivity of cis-3-carboxycyclobutyl azide highlights the versatility of azides in organic synthesis. Its potential applications include:

-

Pharmaceuticals : Triazole derivatives (via CuAAC) for drug development .

-

Materials Science : Isocyanates as precursors for polymers or coatings .

-

Peptide Synthesis : Amines from Curtius rearrangement for amide bond formation .

Further experimental studies are needed to validate these hypotheses, particularly regarding the stability of the cyclobutyl ring under reaction conditions.

科学的研究の応用

cis-3-Carboxycyclobutyl azide has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various heterocycles and as a reagent in click chemistry.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.

Industry: Utilized in material sciences for polymer cross-linking and the development of advanced materials.

作用機序

The mechanism of action of cis-3-Carboxycyclobutyl azide primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications . The molecular targets and pathways involved depend on the specific reactions and applications it is used for.

類似化合物との比較

cis-3-Carboxycyclobutyl azide can be compared with other azide-containing compounds such as:

Alkyl Azides: Similar in reactivity but differ in the structure of the alkyl group.

Aryl Azides: Contain an aromatic ring, leading to different reactivity and applications.

Acyl Azides: Feature an acyl group, making them useful in different synthetic routes like the Curtius rearrangement.

Uniqueness: The uniqueness of this compound lies in its cyclobutane ring structure combined with the azide and carboxylic acid groups, providing a versatile platform for various chemical transformations and applications.

生物活性

Cis-3-Carboxycyclobutyl azide is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and implications in therapeutic applications.

Chemical Structure and Properties

This compound features a cyclobutane ring with a carboxylic acid and an azide functional group. The presence of these functional groups is critical for its biological activity, influencing interactions with biological macromolecules.

Antitumor Activity

Research has demonstrated that azide-containing compounds can exhibit significant antitumor properties. For instance, derivatives of this compound were evaluated for their cytotoxic effects against various cancer cell lines. In studies involving drug-resistant leukemia cells, compounds similar to this compound showed improved efficacy compared to traditional chemotherapeutics like daunorubicin. Specifically, some derivatives achieved IC50 values in the nanomolar range (200-1100 nM) against sensitive cells and significantly lower IC50 values (0.29 to 2.0 µM) against resistant cells, indicating a potential mechanism to overcome drug resistance .

Mutagenicity Studies

Azide compounds are known for their mutagenic potential. A study highlighted the metabolic activation of azides in biological systems, particularly focusing on L-azidoalanine, a metabolite formed from azide exposure. This metabolite exhibited mutagenic properties in bacterial models, suggesting that this compound may also possess similar mutagenic capabilities under certain conditions . The mutagenicity was linked to direct mispairing during DNA replication processes.

The mechanisms through which this compound exerts its biological effects include:

- DNA Interaction : The azide group can form reactive intermediates that interact with nucleophilic sites on DNA, potentially leading to mutations.

- Cell Cycle Disruption : Compounds with similar structures have been shown to disrupt cell cycle progression, leading to apoptosis in cancer cells.

- Enhanced Drug Efficacy : Modifications in sugar moieties attached to anthracyclines have been shown to enhance their activity against resistant cancer cells by altering their interaction with cellular targets.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate cytotoxicity against leukemia cells | Compounds exhibited IC50 values ranging from 200 nM to 2 µM in resistant cells. |

| Study 2 | Investigate mutagenicity in bacterial models | L-azidoalanine demonstrated significant mutagenic effects, indicating potential risks associated with azides. |

特性

IUPAC Name |

3-azidocyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-8-7-4-1-3(2-4)5(9)10/h3-4H,1-2H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMANBRJAFEYSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N=[N+]=[N-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。